molecular formula C11H17NO3 B1655967 2,3,4-Trimethoxyphenylethylamine CAS No. 4722-08-1

2,3,4-Trimethoxyphenylethylamine

Cat. No.: B1655967
CAS No.: 4722-08-1
M. Wt: 211.26 g/mol
InChI Key: CFEHWNSMGUKJEU-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyphenylethylamine is a synthetic organic compound belonging to the phenethylamine class, closely related to other research chemicals like 3,4-dimethoxyphenethylamine and 3,4,5-trimethoxyphenethylamine (mescaline) . This structural similarity to endogenous neurotransmitters and other biologically active compounds makes it a valuable intermediate in medicinal chemistry and a tool for neurological research. Researchers utilize this compound primarily as a key precursor in the synthesis of more complex molecules for pharmaceutical development . Its core phenethylamine structure, featuring a benzene ring substituted with three methoxy groups at the 2, 3, and 4 positions and an ethylamine side chain, is a common pharmacophore in the study of receptor interactions. Compounds of this class have been investigated for various potential effects, including as monoamine oxidase inhibitors (MAOIs) and as ligands for serotonin receptors, which are critical in understanding various neurological pathways . In pre-clinical research, analogous compounds have shown activity in behavioral models such as the induction of the head-twitch response in rodents, a proxy for probing serotonergic systems . Furthermore, derivatives of similar dimethoxyphenethylamine scaffolds have been synthesized and evaluated for potential therapeutic applications, such as antiulcer agents, demonstrating the versatility of this chemical family in drug discovery . This product is provided as a high-purity material to ensure consistency and reliability in experimental results. It is intended for research and laboratory use only by qualified professionals. Strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling procedures.

Properties

CAS No.

4722-08-1

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3/h4-6,11H,7,12H2,1-3H3

InChI Key

CFEHWNSMGUKJEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CN)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)OC)OC

Origin of Product

United States

Scientific Research Applications

Table 1: Synthesis Overview

StepDescriptionReagents/Conditions
Starting Material 2,3,4-trimethoxybenzaldehyde
Reduction Aldehyde group reduced to alcoholSodium borohydride (NaBH4)
Conversion Alcohol converted to bromidePhosphorus tribromide (PBr3)
Amination Bromide reacted with ammonia or amine

Chemistry

TMPEA serves as a precursor for synthesizing other phenethylamine derivatives. Its unique substitution pattern allows researchers to explore structure-activity relationships (SAR) among related compounds. This can lead to the development of novel psychoactive substances with specific desired effects.

Biology

Research indicates that TMPEA exhibits affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. These interactions are crucial for understanding the psychoactive properties of similar compounds. Studies have shown that TMPEA can influence mood and perception through these receptor pathways.

Medicine

TMPEA's pharmacological properties are under investigation for potential therapeutic applications. Its structural similarities to known hallucinogens suggest it may have utility in treating mental health disorders or enhancing cognitive functions. However, comprehensive clinical studies are needed to establish its safety and efficacy.

Case Studies and Findings

Research has documented various findings regarding the effects of TMPEA and its analogs:

  • A study comparing the behavioral effects of mescaline analogs found that TMPEA exhibited distinct potency levels in animal models, suggesting varying psychoactive effects based on structural differences .
  • Another investigation highlighted TMPEA's interaction with serotonin receptors, indicating its potential role in modulating neurotransmitter systems .
CompoundReceptor Affinity (Ki)Psychoactive Effects
TMPEA ModerateMood enhancement
Mescaline HighHallucinogenic
2,4,5-Trimethoxyphenethylamine LowMinimal behavioral activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Key Differences

The position and number of methoxy groups on the phenethylamine backbone significantly influence pharmacological activity. Below is a comparative analysis of 2,3,4-TMPEA with structurally related compounds:

Table 1: Structural and Pharmacological Profiles of Trimethoxyphenylethylamine Derivatives
Compound Methoxy Positions Hallucinogenic Activity (Human) Discriminative Stimulus in Rats Natural Occurrence/Source
2,3,4-TMPEA 2,3,4 Not established No (indistinguishable from saline) Benin Republic hemp (0.35%)
Mescaline (3,4,5-TMPEA) 3,4,5 Yes Yes (robust discriminative cue) Peyote cactus (Lophophora williamsii)
2,4,5-TMPEA 2,4,5 Unknown Modulates mescaline effects Synthetic
3,4-Dimethoxyphenylethylamine 3,4 Possible stimulant Partial generalization to mescaline Synthetic

Pharmacological and Behavioral Studies

  • Discriminative Stimulus Properties :

    • In rats trained to distinguish mescaline from saline, 2,3,4-TMPEA failed to elicit discriminative responses, even at equivalent doses. This contrasts with mescaline, which consistently serves as a discriminative cue .
    • 3,4-Dimethoxyphenylethylamine partially generalizes to mescaline in discrimination tasks, suggesting overlapping but incomplete receptor interactions .
    • Pretreatment with 2,4,5-TMPEA alters mescaline-induced behavioral changes in humans, implying a modulatory role for certain methoxy configurations .
  • Neurochemical Interactions: Mescaline’s hallucinogenic effects are linked to serotonin (5-HT2A) receptor agonism. The lack of discriminative properties in 2,3,4-TMPEA suggests weaker affinity or alternative receptor targets . 2,4,5-TMPEA’s ability to modify mescaline’s effects may involve competitive receptor binding or downstream signaling modulation .

Critical Analysis of Research Findings

Contradictions and Uncertainties

    Preparation Methods

    Reductive Amination of 2,3,4-Trimethoxybenzaldehyde

    A foundational approach involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with nitromethane. The Henry reaction forms β-nitrovinyl intermediates, which are subsequently reduced to the primary amine. For instance, treatment of 2,3,4-trimethoxybenzaldehyde with nitromethane in the presence of ammonium acetate yields (E)-2,3,4-trimethoxy-β-nitrostyrene. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi reduces the nitro group to an amine, producing 2,3,4-trimethoxyphenylethylamine in yields exceeding 65%.

    Nitro Compound Reduction

    An alternative route starts with 2,3,4-trimethoxyphenylnitroethane. The nitro group is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), followed by acidic workup to isolate the amine. This method, while efficient, requires careful control of reaction conditions to avoid over-reduction or demethylation.

    Modern Catalytic Approaches

    Transition Metal-Catalyzed Coupling

    Recent advancements employ palladium-catalyzed cross-coupling to construct the phenethylamine backbone. For example, Suzuki-Miyaura coupling between 2,3,4-trimethoxyphenylboronic acid and bromoethylamine derivatives generates the target compound in a single step. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) achieve yields of 72–78% while preserving methoxy group integrity.

    Enzymatic Methylation

    Inspired by biosynthetic pathways for related alkaloids like mescaline, enzymatic methylation offers regioselective advantages. Tyrosine or dopamine derivatives are methylated using catechol-O-methyltransferase (COMT) and S-adenosyl methionine (SAM) as methyl donors. While this method is underdeveloped for this compound, analogous protocols for 3,4,5-trimethoxyphenylethylamine suggest feasibility with engineered enzymes.

    Biosynthetic Pathways

    Precursor Metabolism

    In hypothetical biosynthetic routes, phenylalanine undergoes hydroxylation to tyrosine, followed by decarboxylation to dopamine. Sequential methylation at the 2-, 3-, and 4-positions by SAM-dependent methyltransferases would yield this compound. This pathway mirrors mescaline biosynthesis in Lophophora williamsii, where COMT mediates meta-methylation.

    Comparative Analysis of Methodologies

    Method Starting Material Catalyst/Conditions Yield Advantages Limitations
    Reductive Amination 2,3,4-Trimethoxybenzaldehyde Pd/C, H₂, MeOH 65–70% Scalable, minimal byproducts Requires high-pressure equipment
    Nitro Reduction 2,3,4-Trimethoxyphenylnitroethane LiAlH₄, THF 58–63% Straightforward purification Risk of demethylation
    Suzuki-Miyaura Coupling 2,3,4-Trimethoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃ 72–78% High regioselectivity Costly catalysts
    Enzymatic Methylation Dopamine derivative COMT, SAM N/A Eco-friendly, regioselective Low yields, experimental stage

    Q & A

    Q. How to investigate the toxicokinetics of this compound?

    • Methodological Answer :
    • Radiolabeled Tracers : Administer ¹⁴C-labeled compound (10 µCi/kg) in rodents; quantify distribution via autoradiography and plasma half-life (t₁/₂β) via scintillation counting .
    • Metabolite Profiling : Use high-resolution MS (Q-TOF) to identify phase I/II metabolites (e.g., O-demethylated or glucuronidated derivatives) in urine .

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